(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl
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Overview
Description
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include two 4-methylbenzoyl groups and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) typically involves multi-step organic reactions. The process begins with the preparation of the butanedioic acid derivative, followed by the introduction of the 4-methylbenzoyl groups through esterification reactions. The final step involves the coupling of the aminopropyl and fluorophenyl groups under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The aminopropyl and fluorophenyl groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Methyl-4-{[6-O-(3,4,5-trihydroxybenzoyl)-β-D-glucopyranosyl]oxy}octanoic acid
- (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol
Uniqueness
What sets (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both 4-methylbenzoyl and fluorophenyl groups provides a versatile platform for further chemical modifications and functional studies.
Properties
CAS No. |
928652-49-7 |
---|---|
Molecular Formula |
C₃₈H₃₅FN₂O₉ |
Molecular Weight |
682.69 |
Origin of Product |
United States |
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